3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
CAS No.: 2098091-03-1
Cat. No.: VC3204471
Molecular Formula: C10H11N3S
Molecular Weight: 205.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098091-03-1 |
|---|---|
| Molecular Formula | C10H11N3S |
| Molecular Weight | 205.28 g/mol |
| IUPAC Name | 3-thiophen-3-yl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine |
| Standard InChI | InChI=1S/C10H11N3S/c1-3-11-5-8-9(1)12-13-10(8)7-2-4-14-6-7/h2,4,6,11H,1,3,5H2,(H,12,13) |
| Standard InChI Key | JQACRKLGHKOCER-UHFFFAOYSA-N |
| SMILES | C1CNCC2=C1NN=C2C3=CSC=C3 |
| Canonical SMILES | C1CNCC2=C1NN=C2C3=CSC=C3 |
Introduction
Structural Overview and Basic Properties
3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is characterized by a fused ring system consisting of a pyrazole ring joined with a partially saturated pyridine ring, with a thiophene moiety attached at the 3-position. This structural arrangement creates a three-dimensional scaffold with multiple functional groups capable of engaging in various molecular interactions. The compound belongs to the broader class of pyrazolopyridine derivatives, which have demonstrated considerable importance in pharmaceutical research due to their versatile biological activities and drug-like properties.
The basic chemical properties of this compound are summarized in Table 1 below:
| Property | Value |
|---|---|
| CAS Number | 2098091-03-1 |
| Molecular Formula | C₁₀H₁₁N₃S |
| Molecular Weight | 205.28 g/mol |
| IUPAC Name | 3-thiophen-3-yl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine |
| Standard InChI | InChI=1S/C10H11N3S/c1-3-11-5-8-9(1)12-13-10(8)7-2-4-14-6-7/h2,4,6,11H,1,3,5H2,(H,12,13) |
| Standard InChIKey | JQACRKLGHKOCER-UHFFFAOYSA-N |
| SMILES | C1CNCC2=C1NN=C2C3=CSC=C3 |
The compound features several key structural elements that contribute to its chemical behavior and potential biological activity. The pyrazole component provides a rigid, planar aromatic system with hydrogen bond donor/acceptor capabilities through its nitrogen atoms. The partially hydrogenated pyridine ring offers conformational flexibility, while the thiophene ring contributes additional aromatic character and potential for sulfur-based interactions.
Chemical Structure and Conformational Analysis
The molecular architecture of 3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine presents a fascinating study in three-dimensional arrangement and electronic distribution. The compound contains three nitrogen atoms that can participate in hydrogen bonding networks, making it capable of forming multiple interactions with biological targets. The tetrahydropyridine portion of the molecule introduces a degree of conformational flexibility, contrasting with the rigidity of the planar pyrazole and thiophene rings.
X-ray crystallographic studies of similar pyrazolo[4,3-c]pyridine derivatives have shown that these compounds typically adopt a conformation where the pyrazole ring is nearly coplanar with any attached aromatic substituents, facilitating extended π-conjugation. In 3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, this would mean the thiophene ring likely orients itself to maximize orbital overlap with the pyrazole system, while the tetrahydropyridine portion adopts a chair or boat conformation typical of six-membered saturated rings.
Comparative Analysis with Related Compounds
Understanding the properties and potential applications of 3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine requires comparison with structurally related compounds. Table 2 presents a comparative analysis of this compound against several related pyrazolopyridine derivatives.
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference | Notable Properties |
|---|---|---|---|---|
| 3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | C₁₀H₁₁N₃S | 205.28 g/mol | Thiophene at 3-position | Multiple potential interaction sites through N atoms and thiophene ring |
| 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | C₇H₁₁N₃ | 137.19 g/mol | Methyl at 3-position | Simpler structure, fewer interaction possibilities |
| 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | C₁₂H₁₃N₃ | 199.25 g/mol | Phenyl at 3-position | Enhanced hydrophobicity compared to thiophene variant |
| 1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)- | C₁₀H₁₃N₅O | 219.24 g/mol | Oxadiazole substituent and N-methyl group | Additional hydrogen bonding capabilities through oxadiazole |
This comparison reveals that 3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine occupies a middle ground in terms of molecular complexity and potential interaction sites. The thiophene substituent provides a unique electronic profile compared to the methyl or phenyl variants, potentially influencing both the compound's physical properties and its biological activity profile .
Of particular note, the 3-phenyl derivative has been extensively studied for its biological activity, with research demonstrating its potential as an inhibitor of Mycobacterium tuberculosis pantothenate synthetase. This suggests that the thiophene variant might also possess similar antimycobacterial properties, possibly with a different potency or selectivity profile due to the altered electronic and steric properties of the thiophene ring compared to phenyl .
Synthetic Challenges and Optimization Strategies
The synthesis of 3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine presents several challenges that require careful consideration of reaction conditions and synthetic strategies. Based on synthetic approaches to related compounds, potential challenges might include:
-
Regioselectivity issues during cyclization steps
-
Controlling the introduction of the thiophene moiety at the specific 3-position
-
Optimization of reaction conditions to improve yields
-
Purification difficulties due to the presence of isomeric products
Industrial production of similar heterocyclic compounds often utilizes continuous flow reactors and automated synthesis platforms to enhance efficiency and yield. The choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs, as observed in the synthesis of related compounds such as 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.
Current synthetic methodologies might be improved through the application of modern approaches such as:
-
Microwave-assisted synthesis to accelerate reaction rates and improve yields
-
Green chemistry approaches using environmentally benign solvents and catalysts
-
Solid-phase synthesis strategies for rapid derivative generation
-
Enzymatic or biocatalytic approaches for stereoselective transformations
Analytical Characterization Techniques
Comprehensive characterization of 3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves a combination of spectroscopic and analytical techniques. These methods are essential for confirming structural integrity, assessing purity, and examining physicochemical properties.
Common characterization methods for this class of compounds include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon environments in the molecule. For this compound, characteristic signals would include those from the thiophene protons (typically in the range of 7.0-7.5 ppm), the NH proton of the pyrazole ring, and the various CH₂ groups of the tetrahydropyridine portion.
-
Mass Spectrometry: This technique confirms the molecular weight (expected m/z of 205 for the molecular ion) and can provide fragmentation patterns specific to the structural features of the compound.
-
Infrared Spectroscopy (IR): IR analysis helps identify functional groups, with expected bands for N-H stretching, C=N stretching, and patterns characteristic of the thiophene ring.
-
X-ray Crystallography: For crystalline samples, this technique provides definitive confirmation of the three-dimensional structure and molecular packing.
-
Elemental Analysis: This confirms the elemental composition (C, H, N, S) matches the expected values for the proposed structure.
These analytical techniques collectively provide a comprehensive profile of the compound, essential for confirming identity and purity before biological evaluation or further synthetic modifications.
Drug Discovery Applications and Future Directions
Given its structural features and the known biological activities of related compounds, 3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine represents a promising scaffold for medicinal chemistry exploration. The compound's potential applications extend across several therapeutic areas, with particular promise in antimicrobial drug development based on studies of structurally similar compounds.
Potential research directions include:
-
Systematic modification of the basic scaffold to develop structure-activity relationships specific to this compound class
-
Exploration of its activity against tuberculosis, given the promising results observed with related phenyl derivatives
-
Investigation of potential activity against other pathogens or disease targets
-
Development of more efficient and scalable synthetic routes
Future studies might focus on generating a library of derivatives with modifications at various positions to systematically explore the impact of structural changes on biological activity. Positions of particular interest for modification include:
-
The NH group of the pyrazole ring (through N-alkylation or acylation)
-
The tetrahydropyridine ring (through introduction of substituents or modification of saturation level)
-
The thiophene ring (through substitution or replacement with other heterocycles)
Such systematic exploration could lead to the identification of optimized compounds with enhanced potency, selectivity, or pharmacokinetic properties for specific therapeutic applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume